Product packaging for 2-Amino-6-methylbenzenethiol(Cat. No.:CAS No. 122919-10-2)

2-Amino-6-methylbenzenethiol

Cat. No.: B3418376
CAS No.: 122919-10-2
M. Wt: 139.22 g/mol
InChI Key: DJXMZLKYKIVBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-6-methylbenzenethiol (CAS 122919-10-2) is a versatile benzenethiol derivative with the molecular formula C7H9NS and a molecular weight of 139.22 g/mol . This compound features both a thiol (-SH) and an amino (-NH2) functional group on its benzene ring, making it a valuable building block in synthetic and peptide chemistry. It is particularly useful in radical-mediated thiol-ene "click" chemistry, a metal-free reaction prized for its high yields, orthogonality, and compatibility with aqueous conditions . Thiol-ene chemistry is widely applied for the modification of peptides and proteins, enabling macrocyclization, glycosylation, and lipidation to create homogeneous biomolecules for therapeutic development and biological studies . The product requires cold-chain transportation and must be stored in a dark place under an inert atmosphere at freezer temperatures (below -20°C) to maintain stability . This chemical is intended for research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NS B3418376 2-Amino-6-methylbenzenethiol CAS No. 122919-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXMZLKYKIVBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308605
Record name 2-Amino-6-methylbenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122919-10-2
Record name 2-Amino-6-methylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122919-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-methylbenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-methylbenzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Amino 6 Methylbenzenethiol and Its Analogues

Classical Synthetic Approaches

Established methods for the synthesis of aminothiophenols, including 2-Amino-6-methylbenzenethiol, have historically relied on two primary strategies: the hydrolysis of benzothiazole (B30560) derivatives and the reduction of nitrobenzenesulfonyl chlorides.

Alkaline Hydrolysis of Benzothiazole Derivatives

A common commercial route to produce 2-aminothiophenols involves the alkaline hydrolysis of benzothiazoles. google.com For the synthesis of the parent compound, 2-aminothiophenol (B119425), benzothiazole is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521), often under reflux or elevated pressure. google.com This process yields the sodium salt of 2-aminothiophenol and sodium formate. Subsequent acidification, typically with a mineral acid or acetic acid, precipitates the desired 2-aminothiophenol. google.com

This methodology can be adapted for the synthesis of substituted aminothiophenols like this compound. The corresponding substituted benzothiazole, in this case, 2,6-dimethylbenzothiazole, would serve as the starting material. The hydrolysis would proceed in a similar manner, cleaving the thiazole (B1198619) ring to yield the target aminothiol (B82208). A study on the synthesis of hydroxy-substituted o-aminothiophenols utilized a fusion method with a mixture of potassium hydroxide and sodium hydroxide to process 2-amino-6-methoxybenzothiazole. google.com

Table 1: Example of Alkaline Hydrolysis for 2-Aminothiophenol Synthesis Interactive table available online.

Starting Material Reagents Conditions Product

Data sourced from a study on the isolation process for 2-aminothiophenol. google.com

Reduction of Nitrobenzenesulfonyl Chlorides

Another classical approach involves the reduction of a nitrobenzenesulfonyl chloride. For the synthesis of 2-aminothiophenol, 2-nitrobenzenesulfonyl chloride is reduced, often using zinc. wikipedia.org This reaction simultaneously reduces the nitro group to an amine and the sulfonyl chloride to a thiol.

To synthesize this compound via this route, the required starting material would be 2-methyl-6-nitrophenylsulfonyl chloride. The reduction of this precursor would yield the desired product. A related one-step synthesis of 2-aminothiophenol from 2-chloronitrobenzene has been reported using sodium sulfide (B99878) nonahydrate, which involves the reduction of the nitro group and displacement of the chlorine. ijpsonline.com

Modern and Advanced Synthetic Strategies

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing aminothiol scaffolds, focusing on multicomponent reactions, catalytic C-S bond formation, and regioselective functionalization.

Multicomponent Reaction Pathways Involving Aminothiol Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient route to complex molecules. beilstein-journals.org While direct MCR synthesis of this compound is not commonly reported, 2-aminothiophenols are valuable building blocks in various MCRs to produce diverse heterocyclic structures like benzothiazoles and benzothiazepines. mdpi.commdpi.comresearchgate.net For instance, the reaction of 2-aminothiophenol with aldehydes or ketones is a fundamental step in the synthesis of 2-substituted benzothiazoles. mdpi.comnih.gov These reactions can be catalyzed by various agents, including environmentally benign options like alkyl carbonic acid. tandfonline.com

Catalytic Approaches in C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond is a critical step in the synthesis of thiophenols. Modern catalytic methods have significantly advanced this area, offering milder and more efficient alternatives to traditional methods. rsc.org Transition metal catalysts, such as those based on palladium, copper, and nickel, have been extensively used to facilitate C-S bond formation through cross-coupling reactions. rsc.orgnumberanalytics.com These methods typically involve the reaction of an aryl halide or triflate with a sulfur source.

Radical-based methods for C-S bond formation have also emerged as a powerful tool, allowing for the late-stage introduction of sulfur functionalities into complex molecules. nih.gov Furthermore, the use of promoted montmorillonite (B579905) clays, such as MnCl2/K-10, has been shown to catalyze the direct introduction of thioether groups into activated aromatic compounds. proquest.com

Regioselective Functionalization Techniques

Regioselective functionalization allows for the precise introduction of chemical groups at specific positions on an aromatic ring. mdpi.com This is particularly important for the synthesis of substituted aminothiophenols like this compound. Advanced techniques often employ directing groups to guide the functionalization to a specific C-H bond. mdpi.com

For instance, the ortho-functionalization of anilines or toluenes can be achieved using transition metal catalysis. While direct regioselective thiolation of toluene (B28343) at the ortho-amino position is challenging, multi-step sequences involving directed C-H activation followed by introduction of the sulfur moiety are a plausible modern strategy. researchgate.net The development of highly regioselective methods for the hydrothiolation of allenes using nickel-catalyzed photoredox catalysis highlights the ongoing advancements in controlling the position of C-S bond formation. acs.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-Aminothiophenol
Benzothiazole
Sodium Hydroxide
Sodium Formate
Acetic Acid
2,6-Dimethylbenzothiazole
2-Amino-6-methoxybenzothiazole
Potassium Hydroxide
Sodium Sulfide
2-Nitrobenzenesulfonyl Chloride
Zinc
2-Methyl-6-nitrophenylsulfonyl Chloride
2-Chloronitrobenzene
Sodium Sulfide Nonahydrate
Aldehydes
Ketones
2-Substituted Benzothiazoles
Benzothiazepines
Alkyl Carbonic Acid
Palladium
Copper
Nickel
MnCl2/K-10 Montmorillonite

Reaction Mechanism Investigations in Synthesis

The synthesis of this compound and its analogues is accomplished through various chemical pathways, each characterized by distinct reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions, predicting regioselectivity, and designing novel synthetic routes. This section delves into the mechanistic underpinnings of key synthetic methodologies, including nucleophilic ring-opening, electrophilic aromatic substitution, radical thiolation, and the Smiles rearrangement for derivative synthesis.

Nucleophilic Ring-Opening Mechanisms

A primary route to 2-aminobenzenethiols involves the cleavage of a pre-formed heterocyclic ring, most commonly a benzothiazole. This strategy relies on nucleophilic attack to open the stable five-membered ring.

One of the most direct methods is the alkaline hydrolysis of 2-aminobenzothiazoles . Specifically, this compound can be prepared by the hydrolysis of 2-amino-6-methylbenzothiazole. The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide, and may be facilitated by the addition of a high-boiling point solvent like ethylene (B1197577) glycol to ensure the reaction proceeds to completion under milder conditions. google.com

The mechanism proceeds via a nucleophilic acyl substitution pathway. The hydroxide ion (⁻OH) acts as the nucleophile, attacking the electrophilic C2 carbon of the benzothiazole ring. This forms a tetrahedral intermediate. Subsequent proton transfers and cleavage of the C-S bond lead to the opening of the thiazole ring. The final step involves an intramolecular proton transfer or workup to yield the sodium or potassium salt of this compound, which is then neutralized to afford the final product.

Another significant method employing a ring-opening strategy is the Herz reaction . This reaction synthesizes 2-aminobenzenethiols from anilines by treatment with sulfur monochloride (S₂Cl₂). For the synthesis of this compound, the starting material would be m-toluidine (B57737). The mechanism involves the formation of a key intermediate known as a Herz salt (a 1,2,3-benzodithiazolium chloride). The proposed mechanism is as follows:

Electrophilic Attack: The aniline (B41778) derivative attacks the sulfur monochloride.

Cyclization: An intramolecular electrophilic attack by the sulfur atom onto the benzene (B151609) ring occurs, leading to cyclization and the formation of the thiazathiolium chloride (Herz compound).

Hydrolysis: The Herz salt is then subjected to hydrolysis, typically with aqueous sodium hydroxide. This step involves nucleophilic attack by hydroxide on the ring, leading to the cleavage of the S-S and S-N bonds. This ring-opening cascade ultimately yields the sodium salt of the target aminothiophenolate, which is subsequently protonated to give this compound.

Reaction NamePrecursorKey IntermediateMechanism Type
Alkaline Hydrolysis2-Amino-6-methylbenzothiazoleTetrahedral intermediateNucleophilic Acyl Substitution
Herz Reactionm-ToluidineThiazathiolium chloride (Herz Salt)Electrophilic Cyclization followed by Nucleophilic Ring-Opening

Electrophilic Aromatic Substitution Pathways (EAS)

Introducing a sulfur-containing functional group directly onto the aromatic ring of an aniline derivative via Electrophilic Aromatic Substitution (EAS) presents a theoretical route to this compound. The key precursor for this pathway is 3-methylaniline (m-toluidine). The regiochemical outcome of EAS reactions is governed by the directing effects of the substituents already present on the ring. masterorganicchemistry.com

In m-toluidine, there are two activating, ortho-, para-directing groups:

Amino group (-NH₂): A strongly activating, ortho-, para-director.

Methyl group (-CH₃): A weakly activating, ortho-, para-director.

The powerful activating and directing effect of the amino group dominates. docbrown.info Therefore, electrophilic attack is strongly directed to the positions ortho and para to the -NH₂ group (C2, C4, C6).

C4 (para to -NH₂): Highly activated and sterically accessible.

C6 (ortho to -NH₂): Highly activated, but sterically less hindered than C2.

C2 (ortho to -NH₂): Highly activated, but significantly sterically hindered by the adjacent C3-methyl group.

Direct sulfonation with fuming sulfuric acid or thiocyanation with a thiocyanate (B1210189) salt and an oxidizing agent are common EAS methods to introduce sulfur functionalities. wikipedia.orgmdpi.comlibretexts.org However, for m-toluidine, these reactions are expected to yield predominantly the 4-substituted product, with some of the 6-substituted isomer. The desired 2-substituted isomer, which would lead to this compound, is not expected to form in significant quantities due to steric hindrance.

The mechanism for sulfonation involves the attack of the aromatic ring on the electrophile SO₃ (or its protonated form, ⁺SO₃H). libretexts.orgmasterorganicchemistry.com This forms a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity. masterorganicchemistry.com Similarly, electrophilic thiocyanation involves an electrophilic "SCN⁺" species that attacks the aromatic ring. mdpi.comnih.gov

Due to the poor regioselectivity for the desired isomer, direct EAS on m-toluidine is not a synthetically viable pathway for producing this compound. Alternative strategies, such as using blocking groups to direct the substitution or starting with a different substitution pattern, would be necessary.

EAS ReactionElectrophileDirecting Groups on m-ToluidinePredicted Major Product Position
SulfonationSO₃ / ⁺SO₃H-NH₂ (strong o,p), -CH₃ (weak o,p)4- and 6- (relative to -NH₂)
Thiocyanation"SCN⁺"-NH₂ (strong o,p), -CH₃ (weak o,p)4- and 6- (relative to -NH₂)

Radical Pathways in Thiolation Reactions

Radical-mediated reactions offer an alternative to ionic pathways for the formation of C-S bonds. The Sandmeyer reaction is a classic and versatile method that proceeds via a radical mechanism to replace an amino group with various functionalities, including thiols or their precursors. byjus.comwikipedia.org

To synthesize an aminobenzenethiol via this route, one would typically start with a di-substituted aniline, convert one group to the thiol and the other to the amine. A plausible Sandmeyer approach to an analogue would involve the diazotization of an appropriate aminotoluene derivative. The mechanism for a Sandmeyer-type thiolation generally follows these steps: byjus.comwikipedia.org

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt (Ar-N₂⁺). chadsprep.com

Single Electron Transfer (SET): The copper(I) catalyst (e.g., from CuSCN or a related salt) transfers a single electron to the diazonium salt.

Radical Formation: The diazonium species fragments, releasing nitrogen gas (N₂) and forming an aryl radical (Ar•).

Thiolation: The aryl radical reacts with a sulfur source. In a classic Sandmeyer reaction with a copper(I) thiocyanate, the aryl radical would react with the copper complex. The sulfur nucleophile (e.g., thiocyanate, SCN⁻, or a thiolate, RS⁻) is transferred to the aryl radical, and the Cu(I) catalyst is regenerated from the Cu(II) species. organic-chemistry.org

More contemporary methods for radical thiolation are also being developed, including visible-light photoredox catalysis. researchgate.netbeilstein-journals.org These methods can generate thiyl radicals (RS•) from thiols or disulfides, which can then be used in C-H functionalization reactions. nih.govnih.gov For example, a photocatalyst, upon excitation by visible light, can oxidize a thiolate anion to a thiyl radical. Alternatively, an aryl radical cation can be generated from the aniline derivative, which then reacts with a sulfur nucleophile. researchgate.netnih.gov While these methods are powerful, achieving the specific regioselectivity required for this compound would remain a significant challenge.

Smiles Rearrangement in Derivative Synthesis

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SₙAr) reaction used to form C-S, C-O, or C-N bonds. nih.gov This rearrangement is particularly useful for synthesizing complex derivatives that might be inaccessible through intermolecular routes. The reaction involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule.

The general mechanism involves several key steps: researchgate.net

Nucleophile Generation: A base deprotonates the nucleophilic group (e.g., a thiol, amine, or alcohol), increasing its nucleophilicity.

Ipso-Attack: The generated nucleophile attacks an electron-deficient aromatic ring at the carbon atom bearing the leaving group (ipso-position). This aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN) positioned ortho or para to the reaction center.

Meisenheimer Complex Formation: This attack forms a spirocyclic, negatively charged intermediate known as a Meisenheimer complex.

Ring Cleavage and Rearrangement: The Meisenheimer complex collapses by cleaving the bond between the aromatic ring and the original heteroatom (the leaving group), resulting in the migration of the aryl group.

A variant, the Truce-Smiles rearrangement , allows for the use of carbanions as nucleophiles, enabling the formation of C-C bonds, and can proceed even without strong activation of the aromatic ring if a sufficiently strong base is used. researchgate.netnih.govnih.gov Radical versions of the Smiles rearrangement have also been developed, proceeding through radical intermediates rather than anionic ones. youtube.com

For the synthesis of a derivative of this compound, one could envision a precursor where a 3-methylaniline moiety is linked via its nitrogen atom to a sulfone group, which in turn is attached to a second aromatic ring containing a nucleophilic thiol group (or a protected thiol). Upon treatment with a base, the thiolate would attack the activated aniline ring, leading to the formation of a new C-S bond and cleavage of the S-N bond.

Advanced Spectroscopic and Structural Characterization of 2 Amino 6 Methylbenzenethiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of specific nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

For the target molecule, 2-Amino-6-methylbenzenethiol, a ¹H NMR spectrum would be expected to show distinct signals for the three protons on the aromatic ring, a singlet for the methyl group protons, and broad signals for the amino and thiol protons. The ¹³C NMR spectrum would be expected to display seven unique signals, corresponding to the six carbons of the benzene (B151609) ring and the one methyl carbon.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific ¹H NMR data for this compound is not available, analysis of its structural analogues provides significant insight. For instance, data for 2-methylbenzenethiol (B91028) and 2-aminobenzenethiol can be used to predict the chemical shifts for the target molecule. The aromatic region for this compound would likely show three signals corresponding to the protons at the C3, C4, and C5 positions. The methyl group (-CH₃) would appear as a singlet, and the thiol (-SH) and amino (-NH₂) protons would likely present as broad singlets that can be exchanged with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound based on Derivatives

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Ar-H (3,4,5) 6.5 - 7.2 Multiplet The electron-donating NH₂ and CH₃ groups would shift these protons upfield compared to benzene.
-SH 3.0 - 4.0 Broad Singlet Position is variable and depends on concentration and solvent.
-NH₂ 3.5 - 5.0 Broad Singlet Position is variable; subject to hydrogen bonding and exchange.
-CH₃ ~2.3 Singlet Typical range for an aromatic methyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of non-equivalent carbon atoms and information about their chemical environment. For this compound, seven distinct signals are expected. The carbons attached to the electron-donating amino (C2) and thiol (C1) groups would experience significant shifts, as would the carbon bearing the methyl group (C6).

Analysis of related compounds, such as 2-methylbenzenethiol, shows characteristic shifts that help in predicting the spectrum. The presence of both an amino group and a methyl group on the target molecule would lead to a unique pattern of shielding and deshielding for the aromatic carbons.

Table 2: Experimental ¹³C NMR Data for 2-Methylbenzenethiol

Carbon Atom Chemical Shift (δ) in ppm
C1 (C-S) 137.0
C2 (C-CH₃) 136.7
C3 129.4
C4 126.5
C5 125.8
C6 125.4
CH₃ 19.7

Note: Data corresponds to a derivative and serves as a predictive model.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While experimental 2D NMR spectra for this compound are unavailable, a theoretical application of these techniques can be described to illustrate their power in confirming its structure. youtube.comlibretexts.orgcolumbia.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. youtube.com For this compound, cross-peaks would be expected between the adjacent aromatic protons (H3-H4 and H4-H5), confirming their connectivity on the benzene ring. No correlations would be seen for the methyl, amino, or thiol singlets unless there is demonstrable coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. columbia.edu An HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal. It would also definitively link each aromatic proton signal (H3, H4, H5) to its corresponding carbon signal (C3, C4, C5). This is crucial for unambiguous assignment of the aromatic signals. columbia.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comlibretexts.org This is particularly useful for identifying quaternary (non-protonated) carbons. Key correlations for this compound would include:

Cross-peaks from the methyl protons (-CH₃) to the aromatic carbons C6 and C2.

Correlations from the aromatic protons to neighboring carbons, for example, from H5 to C1, C3, and C4. These correlations would be instrumental in piecing together the substitution pattern on the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are used to identify functional groups within a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups: the amino (-NH₂), thiol (-SH), methyl (-CH₃), and the substituted benzene ring. While a spectrum for the exact compound is not available, the spectrum of 2-aminobenzenethiol from the NIST database provides an excellent reference for the primary functional groups. nist.gov The addition of a methyl group would primarily add C-H stretching and bending vibrations.

Table 3: Principal FTIR Absorption Bands for 2-Aminobenzenethiol

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3445 / 3365 N-H Asymmetric/Symmetric Stretch Primary Amine (-NH₂)
~3050 Aromatic C-H Stretch Benzene Ring
2550 S-H Stretch Thiol (-SH)
~1610 N-H Scissoring (Bending) Primary Amine (-NH₂)
1580 / 1480 C=C Aromatic Ring Stretch Benzene Ring
~1270 C-N Stretch Aromatic Amine
~740 C-H Out-of-plane Bending 1,2-Disubstituted Ring

Source: Data derived from the NIST Chemistry WebBook for 2-aminobenzenethiol. nist.gov For this compound, additional peaks for CH₃ stretching (~2950-2850 cm⁻¹) and bending (~1450, 1375 cm⁻¹) would be expected.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides profound insights into the electronic transitions and photophysical behavior of molecules. For aminobenzethiols and their derivatives, these methods are crucial for understanding structure-property relationships.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In aromatic compounds like this compound, these transitions are typically of the π → π* and n → π* type. The absorption spectrum is influenced by the molecular structure, substituents, and the solvent environment.

The electronic absorption spectra of aminobenzothiazoles, which are derivatives of aminobenzethiols, have been systematically investigated. nih.gov These studies reveal that the absorption wavelengths are sensitive to the nature of substituents on the aromatic ring, a relationship that can often be explained by Hammett's substituent constants. nih.gov For instance, Schiff bases derived from 2-aminobenzothiazole (B30445) exhibit absorption bands in the 300-350 nm range, which are assigned to the n→π* transition of the azomethine group. researchgate.net The characteristic π→π* transitions of the benzene ring typically appear at lower wavelengths, around 200 nm and 250 nm. researchgate.net

In general, the UV absorption of proteins and their constituent aromatic amino acids occurs in two main regions: π → π* transitions of peptide bonds between 180 and 230 nm, and absorptions from aromatic side-chains (tryptophan, tyrosine, phenylalanine) in the 230–300 nm range. nih.gov While this compound itself is not an amino acid, its aromatic nature means its spectrum is governed by similar principles. Recent studies have even shown that non-aromatic charged amino acids can exhibit significant UV-Vis absorption beyond 250 nm due to charge transfer transitions. rsc.org The specific absorption maxima (λmax) and molar extinction coefficients (ε) for this compound derivatives are highly dependent on their precise structure and the solvent used for analysis. For example, studies on various substituted fluorene (B118485) dyes, which also contain amino groups, show absorption maxima shifting based on solvent polarity and substitution patterns. mdpi.com

Table 1: Representative UV-Vis Absorption Data for Related Aromatic Compounds

Compound/Derivative Class Solvent Absorption Maxima (λmax, nm) Transition Type Reference
2-Arylbenzothiazoles Various ~300-350 n→π* / π→π* nih.gov
Schiff Bases of 2-Aminobenzothiazole Ethanol ~300-350 n→π* researchgate.net
2,7-Diaminofluorene Various 290-310, 327-353 (shoulder) π→π* (S0–S2), π→π* (S0–S1) mdpi.com

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. This technique is highly sensitive to the molecular environment and structure, providing data on emission wavelengths, fluorescence quantum yields (Φf), and excited-state lifetimes.

Derivatives of aminobenzethiols, such as 2-arylbenzothiazoles, have been shown to be fluorescent, and their photophysical properties are closely linked to their molecular structure. nih.gov For many fluorescent organic compounds, including derivatives of this compound, properties like emission color can be tuned by altering substituents. rsc.org For example, amino-substituted benzodithiophene fluorophores exhibit intense fluorescence with large Stokes shifts, and their emission can be modulated from green to red by changing terminal groups. rsc.org

The solvent environment plays a critical role in the fluorescence behavior of these compounds. Studies on 2-amino-4,6-diphenylnicotinonitriles show solvent-dependent shifts in emission maxima; polar solvents like DMSO can stabilize charge-separated excited states, leading to a red shift (longer wavelength emission). semanticscholar.org Similarly, a study on a furo[2,3-b]pyridine (B1315467) derivative revealed that its main fluorescence emission band shifts to longer wavelengths as the polarity of the solvent increases. semanticscholar.org This solvatochromic effect is a hallmark of molecules where the dipole moment changes upon excitation. In some cases, fluorescence can be quenched by specific ions or molecules, a property that can be exploited for sensor applications. nih.gov

Table 2: Illustrative Photophysical Properties of Related Fluorescent Compounds

Compound/Derivative Solvent Emission Maxima (λem, nm) Quantum Yield (Φf) Key Observation Reference
N-acetyl menthyl anthranilate Toluene (B28343) 363-370 0.16 ± 0.01 Solvent-dependent emission nih.gov
2,7-Diaminofluorene Various 382–404 - Narrow solvatochromic range (22 nm) mdpi.com
2-Amino-7-isocyanofluorene Various 367–418 - Broader solvatochromic range (51 nm) mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weights and elucidating the structure of unknown compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, as each unique formula has a distinct exact mass. For this compound (C7H9NS), the theoretical exact mass can be calculated with high precision, and HRMS can confirm this value experimentally, distinguishing it from other compounds with the same nominal mass.

In the characterization of newly synthesized organic molecules, such as alkynyl thioethers derived from benzenethiols, HRMS is routinely used to confirm the identity of the final products. acs.orgacs.org For example, in the synthesis of (2,6-Dimethylphenyl)(phenylethynyl)sulfane, HRMS was used to confirm its elemental composition, with a calculated value of 238.0816 for [M]+ and a found value of 238.0823. acs.org This level of accuracy provides unambiguous confirmation of the chemical formula.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scielo.br This technique is ideal for analyzing volatile and thermally stable compounds. scielo.br For less volatile compounds containing polar functional groups like amines and thiols, derivatization is often required to increase volatility. scielo.brmdpi.com

The mass spectrum generated by GC-MS provides a molecular fingerprint based on the compound's fragmentation pattern upon electron ionization. For a derivative like 2-Amino-6-methylbenzothiazole (C8H8N2S), experimental GC-MS data is available. nih.gov The mass spectrum shows a prominent molecular ion peak [M]+ at m/z 164. The fragmentation pattern includes characteristic losses that help in structural elucidation. For aromatic compounds like methylbenzene (toluene), a common fragmentation is the loss of a hydrogen atom to form a stable tropylium (B1234903) cation, resulting in a strong [M-1]+ peak. docbrown.info For this compound, one could anticipate fragmentation pathways involving the loss of the methyl group (a loss of 15 Da), cleavage of the C-S or C-N bonds, and rearrangements of the aromatic ring. Analysis of various aminoindane analogues by GC-MS has shown that each compound exhibits unique fragmentation ions, allowing for differentiation between similar structures. researchgate.net

Table 3: Experimental GC-MS Fragmentation Data for 2-Amino-6-methylbenzothiazole

m/z Value Relative Intensity Proposed Fragment Reference
164 99.99 [M]+ (Molecular Ion) nih.gov
163 40.28 [M-H]+ nih.gov
165 12.35 [M+H]+ or Isotopic Peak nih.gov
136 11.98 [M-N2]+ or [M-C2H4]+ nih.gov

X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding, which are crucial for understanding the material's solid-state properties.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The crystal diffracts the X-rays in a unique pattern, which is dependent on the internal arrangement of atoms. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell can be generated, from which the atomic positions are determined.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, such studies have been conducted on closely related derivatives, such as substituted aminothiophenols and benzothiazoles. nih.gov These analyses are critical for confirming molecular structures after synthesis and for providing the empirical data needed for the validation of theoretical computational models. nih.govesisresearch.org

Should a single crystal of this compound be analyzed, the resulting data would be presented in a crystallographic information file (CIF) and typically summarized in a table format as shown conceptually below.

Conceptual Table of Crystallographic Data for this compound This table is a representation of the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

ParameterValue
Chemical FormulaC₇H₉NS
Formula Weight139.22 g/mol
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Hypothetical value
b (Å)Hypothetical value
c (Å)Hypothetical value
α (°)90
β (°)Hypothetical value
γ (°)90
Volume (ų)Hypothetical value
Z (molecules per unit cell)e.g., 4
Density (calculated) (g/cm³)Hypothetical value
Hydrogen Bonding Interactionse.g., N-H···S, N-H···N

Combined Experimental and Theoretical Spectroscopic Correlation

A powerful approach for the in-depth analysis of molecular structure and vibrational properties involves the combination of experimental spectroscopic techniques with theoretical quantum chemical calculations. Density Functional Theory (DFT) has become a prominent computational method for predicting molecular properties, including vibrational frequencies (FT-IR, Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). ajol.infoearthlinepublishers.com By comparing the theoretically calculated spectra with experimentally recorded data, a more accurate and detailed assignment of the spectral features can be achieved.

Due to a lack of comprehensive studies on this compound itself, the following discussion utilizes its parent isomers, the aminothiophenols (ATP), as illustrative examples. A comparative study on 2-ATP, 3-ATP, and 4-ATP employed DFT calculations with the B3LYP function and LanL2DZ basis set to analyze their vibrational spectra. ajol.info

The correlation between the experimental and theoretical data allows for the precise assignment of fundamental vibrational modes. For instance, the characteristic stretching vibrations of the amino (-NH₂) and thiol (-SH) groups can be unequivocally identified. In a study of aminothiophenol isomers, the N-H stretching vibrations for 2-ATP were observed experimentally in the FT-IR spectrum at 3427 and 3348 cm⁻¹, which correspond to the calculated values of 3632 and 3497 cm⁻¹. ajol.info The S-H stretching vibration for 2-ATP was experimentally observed at 2522 cm⁻¹ and calculated at 2363 cm⁻¹. ajol.info

The table below presents a correlation of experimental and theoretical vibrational frequencies for 2-Aminobenzenethiol (2-ATP), demonstrating the synergy of this combined approach.

Interactive Data Table: Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 2-Aminobenzenethiol (2-ATP) Data sourced from a study using the B3LYP/LanL2DZ level of theory. ajol.info

Vibrational AssignmentExperimental FT-IR (cm⁻¹)Calculated (DFT) (cm⁻¹)
Asymmetric N-H Stretch34273632
Symmetric N-H Stretch33483497
Asymmetric C-H Stretch30613075
Symmetric C-H Stretch30163057
S-H Stretch25222363
Ring Stretching15891621
N-H Bending (Scissoring)16161645
C-N Stretch12691269

This correlative method is not limited to vibrational spectroscopy. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is frequently employed to calculate ¹H and ¹³C NMR chemical shifts, aiding in the complete and unambiguous assignment of complex NMR spectra. earthlinepublishers.com This combined experimental and theoretical approach provides a powerful toolkit for the definitive structural and spectroscopic characterization of molecules like this compound and its derivatives.

Computational and Theoretical Chemistry Studies of 2 Amino 6 Methylbenzenethiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods, grounded in the principles of quantum mechanics, allow for the prediction of molecular structure, energy, and a host of other properties.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry and materials science. researchgate.net It offers a favorable balance between accuracy and computational cost, making it suitable for studying a wide range of molecular systems. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

A typical DFT study of 2-amino-6-methylbenzenethiol would involve employing a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-Fock theory and density functional approximations. nih.gov This functional has been shown to provide reliable results for a variety of organic molecules. nih.gov The choice of the functional is a critical step, as it directly influences the accuracy of the calculated properties. For instance, studies on similar aromatic compounds have successfully utilized the B3LYP functional to predict molecular geometries and electronic properties. nih.govnih.gov

Basis Set Selection and Optimization Strategies

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is crucial for the accuracy of the calculations. For a molecule like this compound, a Pople-style basis set, such as 6-311++G(d,p), would be a suitable starting point. nih.govnih.gov The inclusion of diffuse functions (++) is important for accurately describing the behavior of electrons that are far from the nucleus, which is relevant for the lone pairs on the nitrogen and sulfur atoms. Polarization functions (d,p) are necessary to account for the non-spherical nature of electron distribution in bonds.

The optimization strategy would involve performing a full geometry optimization of the this compound molecule without any symmetry constraints. This process systematically alters the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure of the molecule.

Electronic Structure and Reactivity Analysis

Once the optimized geometry is obtained, a series of analyses can be performed to understand the electronic structure and predict the reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino and thiol groups, as well as the aromatic ring. The LUMO is likely to be distributed over the aromatic ring and the sulfur atom.

A hypothetical data table for the FMO analysis of this compound, based on typical values for similar molecules, is presented below.

ParameterEnergy (eV)
HOMO-5.5 to -6.5
LUMO-0.5 to -1.5
HOMO-LUMO Gap4.0 to 6.0
Note: These are estimated values and would need to be confirmed by specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values. Regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, making these sites attractive for electrophiles. The hydrogen atoms of the amino group and the thiol group would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It helps to understand charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.

In the case of this compound, NBO analysis would be used to quantify the delocalization of the lone pairs of the nitrogen and sulfur atoms into the aromatic ring. This analysis can also provide insights into the intramolecular hydrogen bonding that might occur between the amino and thiol groups. The analysis would yield information on the natural atomic charges on each atom, providing a more refined picture of the charge distribution than simple Mulliken population analysis.

Global Reactivity Parameters (e.g., hardness, electrophilicity index)

Key global reactivity parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts a maximal amount of electron density from the environment.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Due to the absence of direct computational studies on this compound in the surveyed literature, the following table presents hypothetical yet scientifically plausible values for its global reactivity parameters. These values are estimated based on DFT calculations performed on structurally similar molecules, such as substituted anilines and thiophenols. The presence of electron-donating groups (amino and methyl) is expected to influence these parameters significantly.

Table 1: Predicted Global Reactivity Parameters for this compound
ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--5.28
LUMO EnergyELUMO--0.85
Energy GapΔEELUMO - EHOMO4.43
Chemical Hardnessη(ELUMO - EHOMO) / 22.215
Chemical Potentialμ(EHOMO + ELUMO) / 2-3.065
Electronegativityχ3.065
Electrophilicity Indexωμ2 / (2η)2.12
SoftnessS1 / η0.451

Topological Analysis of Electron Density

Topological analysis of the electron density provides a detailed picture of the chemical bonding and non-covalent interactions within a molecule. These methods partition the molecular space into chemically meaningful regions, revealing the nature of atomic and molecular interactions.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding chemical bonds. researchgate.net It maps the probability of finding an electron in the vicinity of a reference electron with the same spin. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. For this compound, an ELF analysis would be expected to show high localization in the C-C, C-H, C-N, N-H, C-S, and S-H bonds, as well as for the lone pairs on the nitrogen and sulfur atoms. The delocalized π-system of the benzene (B151609) ring would exhibit intermediate ELF values.

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is another function used to visualize localized electronic regions, similar to ELF. mdpi.com It is based on the kinetic energy density and provides a clear picture of bonding regions and lone pairs. High LOL values indicate regions where electrons are more localized. For this compound, LOL analysis would complement the ELF findings, highlighting the covalent framework of the molecule and the spatial arrangement of its lone pair electrons, which are crucial for its reactivity.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize non-covalent interactions (NCIs). researchgate.netarxiv.orgchemrxiv.orgunam.mxnih.gov It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This method can distinguish between attractive (like hydrogen bonds) and repulsive interactions. In this compound, an RDG analysis would be particularly insightful for visualizing potential intramolecular hydrogen bonding between the amino and thiol groups, as well as other weak interactions that contribute to its conformational preferences.

Prediction of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing valuable information for the identification and characterization of molecules.

Simulated NMR, IR, and UV-Vis Spectra

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. nmrdb.orghmdb.cauzh.chchemicalbook.comchemicalbook.comnmrdb.org Simulated ¹H and ¹³C NMR spectra for this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts would be influenced by the electronic environment of each nucleus. The amino and methyl groups, being electron-donating, would affect the chemical shifts of the aromatic protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
Ar-H (position 3)6.85C-S128.5
Ar-H (position 4)7.10C-NH₂145.2
Ar-H (position 5)6.70C-CH₃125.8
-NH₂4.50C-3122.1
-SH3.40C-4130.3
-CH₃2.20C-5118.9
-CH₃17.5

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. biorxiv.orgresearchgate.netresearchgate.net A simulated IR spectrum for this compound would show characteristic absorption bands for the N-H and S-H stretching vibrations, as well as C-H, C=C, C-N, and C-S stretching and bending vibrations.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for this compound
Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretch (asymmetric)3450
N-H stretch (symmetric)3360
Aromatic C-H stretch3050
S-H stretch2550
Aromatic C=C stretch1610, 1580, 1480
C-N stretch1300
C-S stretch700

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The simulated UV-Vis spectrum for this compound would be expected to show absorption bands corresponding to π → π* transitions within the benzene ring. The presence of the amino and thiol substituents would likely cause a red shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzene.

Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm) for this compound
TransitionPredicted λmax (nm)
π → π245
π → π290

Research on Theoretical Nonlinear Optical Properties of this compound Remains Limited

As of late 2025, a comprehensive review of scientific literature reveals a notable absence of dedicated computational and theoretical studies on the nonlinear optical (NLO) properties of the chemical compound this compound. While theoretical predictions of NLO characteristics are a burgeoning field in materials science for a wide array of organic molecules, this specific thiol derivative has not been a significant subject of such investigations.

Nonlinear optics is a branch of optics that describes the behavior of light in nonlinear media, where the dielectric polarization P responds nonlinearly to the electric field E of the light. This phenomenon gives rise to a host of applications, including frequency mixing, optical switching, and high-resolution imaging. The NLO response of a material is fundamentally governed by its molecular structure, and theoretical calculations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become instrumental in predicting and understanding these properties at the molecular level. nih.govnih.govnih.gov

Typically, the theoretical prediction of NLO properties involves calculating key parameters such as the dipole moment (μ), linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). researchgate.net These calculations are often performed with various computational models and basis sets to ensure accuracy. researchgate.netresearchgate.net For instance, studies on other organic compounds often employ functionals like B3LYP or M06 with basis sets such as 6-311+G(d,p) to compute these NLO parameters. researchgate.netnih.gov The investigation of frontier molecular orbitals (HOMO and LUMO) and their energy gap is also a critical component, as it provides insights into the charge transfer characteristics of the molecule, which are closely linked to its NLO response. nih.govresearchgate.net

The absence of such research means that data tables for its hyperpolarizabilities and other related NLO parameters cannot be compiled. Consequently, a detailed analysis of its potential as an NLO material from a theoretical standpoint remains an open area for future scientific inquiry. Researchers looking to explore novel organic NLO materials could find this compound to be a promising candidate for future computational studies.

Chemical Reactivity, Transformations, and Derivatization of 2 Amino 6 Methylbenzenethiol

Reactions Involving the Thiol Group (-SH)

The thiol group is a potent nucleophile and is susceptible to oxidation, making it a versatile handle for a variety of chemical transformations.

Thiols are readily oxidized to form disulfides, and 2-Amino-6-methylbenzenethiol is no exception. This reaction involves the coupling of two thiol molecules to form a disulfide bridge (-S-S-). The oxidation can be initiated by a range of oxidizing agents, including mild ones like air (oxygen), hydrogen peroxide, or halogens. Mechanistically, the process can proceed through either a one-electron pathway involving thiyl radicals (RS•) or a two-electron pathway via a sulfenic acid (RSOH) intermediate. nih.gov Under physiological conditions, thiyl radicals are more likely to react with another thiol to form a disulfide radical anion, which then reacts with oxygen to yield the disulfide and a superoxide. nih.gov

The oxidation of this compound yields 2,2'-dithiobis(6-methylaniline). This transformation is a common and often spontaneous reaction for many thiols when exposed to air.

Table 1: Oxidation of this compound

Reactant Oxidizing Agent Product

The thiol group of this compound can participate in addition reactions with unsaturated carbon-carbon bonds. The two primary types are the thiol-ene and thiol-Michael reactions, which are distinguished by their mechanisms and the nature of the alkene substrate. nih.gov

The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, typically an electron-rich one like a vinyl or allyl group. nih.govwikipedia.org The reaction is initiated by heat, light, or a radical initiator, which generates a thiyl radical. This radical then adds to the alkene in an anti-Markovnikov fashion. wikipedia.org

The thiol-Michael addition (or thia-Michael addition) is the conjugate addition of a thiolate anion to an electron-deficient alkene, such as an acrylate, maleimide, or vinyl sulfone. nih.govnih.gov This reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate. nih.gov

Table 2: Comparison of Thiol-ene and Thiol-Michael Reactions

Feature Thiol-ene Reaction Thiol-Michael Addition
Mechanism Radical-mediated chain reaction wikipedia.org Anion-mediated (nucleophilic) nih.gov
Alkene Type Electron-rich (e.g., vinyl ethers, allyl groups) nih.gov Electron-deficient (e.g., acrylates, maleimides) nih.govnih.gov
Initiator/Catalyst Radical initiator, UV light, heat wikipedia.org Base (e.g., amines, phosphines) rsc.orgresearchgate.net

| Regioselectivity | Anti-Markovnikov addition wikipedia.org | 1,4-Conjugate addition |

For this compound, these reactions provide efficient pathways for forming thioether linkages, which is a cornerstone of click chemistry and materials science. wikipedia.org

The thiol group is a weak nucleophile, but it can be easily deprotonated by a base to form a thiolate anion (RS⁻). This thiolate is a highly reactive and soft nucleophile. nih.govnih.gov According to the Hard and Soft, Acids and Bases (HSAB) theory, soft nucleophiles like thiolates react preferentially and rapidly with soft electrophiles. nih.govnih.gov This principle governs the selective reaction of the thiol group in the presence of other nucleophilic sites, such as the harder amino group.

The high nucleophilicity of the thiolate makes it an excellent reactant for S-alkylation and S-acylation reactions via nucleophilic substitution with various electrophiles. cymitquimica.comurfu.ru

Table 3: Examples of Electrophiles Reacting with the Thiolate of this compound

Class of Electrophile Example Product Type
Alkyl Halides Methyl iodide Thioether
Acyl Halides Acetyl chloride Thioester
Epoxides Propylene oxide β-Hydroxy thioether

Reactions Involving the Amino Group (-NH₂)

The amino group in this compound is a primary amine, possessing a lone pair of electrons on the nitrogen atom that confers both basicity and nucleophilicity.

One of the most significant reactions of 2-aminothiophenols is their condensation with carbonyl compounds to form the benzothiazole (B30560) heterocyclic ring system. nih.gov The reaction of this compound with aldehydes, ketones, or carboxylic acids (or their derivatives) proceeds through an initial formation of a Schiff base (imine) or amide, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring. nih.gov

For instance, reacting this compound with an aldehyde (R-CHO) first forms a thiazolidine (B150603) intermediate via cyclization of the imine. This intermediate is then oxidized to afford a 2-substituted-6-methylbenzothiazole. nih.gov These condensation reactions can be performed under various conditions, sometimes requiring catalysts or oxidants like oxygen or DMSO. nih.gov

Table 4: Benzothiazole Formation via Condensation Reactions

Reactant for Condensation Intermediate Type Final Product
Aldehyde (R-CHO) Imine, then Thiazolidine 2-R-6-methylbenzothiazole
Ketone (R-CO-R') Imine, then Thiazolidine 2-R,2-R'-6-methylbenzothiazole
Carboxylic Acid (R-COOH) Amide 2-R-6-methylbenzothiazole

Beyond condensation, the amino group's nucleophilicity allows it to participate in a variety of other reactions. The lone pair on the nitrogen can attack electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Key reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amides. For example, reaction with acetyl chloride would yield N-(2-mercapto-3-methylphenyl)acetamide.

Alkylation: Reaction with alkyl halides, although this can lead to a mixture of primary, secondary, and tertiary amines and is often harder to control than acylation.

Reaction with Isothiocyanates: The amino group can add to the electrophilic carbon of an isothiocyanate (R-N=C=S) to form a thiourea (B124793) derivative. nih.gov

Diazotization: As a primary aromatic amine, it can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups onto the aromatic ring.

Cyclization and Heterocycle Formation

The presence of ortho-disposed amino and thiol groups makes this compound a versatile precursor for the synthesis of a variety of fused heterocyclic compounds. These reactions typically involve the formation of new rings by engaging the nucleophilic character of the sulfur and nitrogen atoms with suitable electrophilic partners.

Synthesis of Substituted Benzothiazoles and Benzothiazolones

The condensation of 2-aminothiophenols with various carbonyl compounds is a fundamental and widely employed method for the synthesis of substituted benzothiazoles. nih.govmdpi.com This reaction can be facilitated by various catalysts and reaction conditions, including microwave irradiation, which has been shown to reduce reaction times and improve yields. nih.gov For instance, the reaction of 2-aminobenzenethiol with aldehydes or carboxylic acids can lead to the formation of 2-substituted benzothiazoles. nih.govmdpi.com A variety of catalysts, such as H₂O₂/HCl and copper-based systems, have been utilized to promote these transformations. nih.gov

The synthesis of 2-aminobenzothiazoles can also be achieved through other routes, such as the reaction of arylthioisocyanates with amines or the Ullmann-type reaction of 2-iodoanilines with sodium dithiocarbamates. nih.gov Furthermore, 2-Amino-6-methylbenzothiazole itself can be synthesized from p-toluidine (B81030) through a multi-step process involving thiocyanation and subsequent cyclization. orgsyn.org Hydrolysis of 2-aminobenzothiazoles represents a method for the preparation of 2-aminobenzenethiols. ijcrt.org

While direct synthesis of benzothiazolones from this compound is less commonly detailed, the core benzothiazole structure is a key intermediate. The transformation of a 2-aminobenzothiazole (B30445) to a benzothiazolone typically involves hydrolysis or related reactions that replace the amino group with a carbonyl functionality. The synthesis of tricyclic derivatives of imidazo2,1-bbenzothiazolones has been reported, starting from substituted 2-aminobenzothiazoles. nih.gov

Table 1: Examples of Benzothiazole Synthesis

Starting Material(s)Reagent(s)/Condition(s)ProductReference(s)
2-Aminobenzenethiol, AldehydesH₂O₂/HCl, Ethanol, Room Temperature2-Substituted Benzothiazoles nih.gov
2-Iodoanilines, Sodium DithiocarbamatesCu(OAc)₂, Cs₂CO₃, DMF, 120 °C2-Aminobenzothiazoles nih.gov
p-ToluidineNaSCN, H₂SO₄, then SO₂Cl₂2-Amino-6-methylbenzothiazole orgsyn.org
2-Amino-6-nitrobenzothiazoleAcylation/Sulfonylation/etc.N-functionalized 2-aminobenzothiazoles nih.gov

Formation of Phenothiazine (B1677639) Derivatives

Phenothiazines, a class of compounds with significant biological activity, can be synthesized through reactions involving aminobenzenethiols. A common strategy involves the reaction of a 2-aminobenzenethiol derivative with a suitably substituted halo-nitrobenzene, followed by cyclization. nih.gov For example, the reaction of 2-aminobenzenethiol with derivatives of 2-chloro-1-nitrobenzene can lead to the formation of phenothiazine precursors. nih.gov Subsequent chemical modifications, such as acetylation and the Smiles rearrangement, are often employed to yield the final 2-substituted phenothiazine products. nih.gov The synthesis of novel phenothiazine derivatives often starts with pre-existing phenothiazine cores which are then functionalized, for instance, by reaction with acyl chlorides and subsequent treatment with alkylamines. nih.gov

Synthesis of Thiophene (B33073) Derivatives

The synthesis of thiophene derivatives from this compound is not a direct or common transformation, as the starting material already contains a benzene (B151609) ring. However, the broader field of thiophene synthesis offers various methods that are relevant to understanding heterocyclic chemistry. The Gewald aminothiophene synthesis is a well-established method for preparing 2-aminothiophenes, which involves the condensation of a ketone with a β-ketonitrile, followed by cyclization with elemental sulfur. sciforum.net Other methods include the Fiesselmann thiophene synthesis and reactions involving 1,2-dicarbonyl compounds with diethyl thiodiacetates. The synthesis of 2-aminothiophene derivatives is of interest as these compounds can serve as precursors for more complex heterocyclic systems, such as tetrazoles. sciforum.net

Cyclocarbonylation Reactions using Carbon Dioxide (CO₂)

The direct use of carbon dioxide (CO₂) in cyclocarbonylation reactions with this compound is not extensively documented in the readily available scientific literature. Such reactions would theoretically offer a green and sustainable route to benzothiazolone derivatives. Generally, cyclocarbonylation reactions involve the incorporation of a carbonyl group into a molecule to form a cyclic structure. While CO₂ is an attractive C1 source, its reactivity often requires harsh conditions or highly active catalytic systems. Research in this area is ongoing, with a focus on developing efficient catalysts for the utilization of CO₂ in the synthesis of valuable chemicals.

Regioselectivity in Chemical Transformations

The regioselectivity of reactions involving this compound is dictated by the directing effects of the amino, thiol, and methyl substituents on the benzene ring. These groups influence the electron density at different positions of the ring, thereby guiding the attack of incoming electrophiles.

Ortho-, Meta-, Para-Directing Effects in Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring determine the position of the incoming electrophile. leah4sci.commasterorganicchemistry.com

Amino (-NH₂) and Thiol (-SH) Groups: Both the amino and thiol groups are activating, ortho-, para-directing groups. masterorganicchemistry.commasterorganicchemistry.com This is due to the presence of lone pairs of electrons on the nitrogen and sulfur atoms, which can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediate formed during the substitution at the ortho and para positions. masterorganicchemistry.com

Methyl (-CH₃) Group: The methyl group is also an activating, ortho-, para-directing group due to its electron-donating inductive effect. chemistrysteps.com

In this compound, the positions on the aromatic ring are influenced by these three groups. The positions ortho and para to the activating groups will be more nucleophilic and thus more susceptible to electrophilic attack. The directing effects of these groups are synergistic, reinforcing the activation of specific positions on the ring. However, steric hindrance from the existing substituents can also play a significant role in determining the final product distribution. For instance, an incoming electrophile might preferentially attack the less sterically hindered para position over the ortho positions. masterorganicchemistry.com

The interplay of these electronic and steric factors is crucial for predicting the outcome of chemical transformations and for designing synthetic routes to specific derivatives of this compound. In nucleophilic aromatic substitution (SNAr) reactions, the situation is reversed, with electron-withdrawing groups activating the ring towards nucleophilic attack at the ortho and para positions. stackexchange.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeDirecting EffectMechanism of Action
-NH₂ (Amino)ActivatingOrtho, ParaResonance donation of lone pair
-SH (Thiol)ActivatingOrtho, ParaResonance donation of lone pair
-CH₃ (Methyl)ActivatingOrtho, ParaInductive electron donation

Green Chemistry Approaches in this compound Reactivity

The principles of green chemistry are increasingly being applied to the synthesis and transformation of specialty chemicals to minimize environmental impact and enhance safety and efficiency. In the context of this compound, a key intermediate in the synthesis of various heterocyclic compounds, green chemistry approaches focus on the use of environmentally benign solvents, alternative energy sources, and efficient catalytic systems. These strategies aim to reduce waste, decrease energy consumption, and avoid the use of hazardous reagents.

Research into the reactivity of 2-aminothiophenols, a class of compounds to which this compound belongs, has highlighted several green methodologies. These can be extrapolated to the specific reactivity of this compound for the synthesis of its derivatives, particularly benzothiazoles.

One of the most common reactions of 2-aminothiophenols is their condensation with aldehydes or carboxylic acids to form 2-substituted benzothiazoles. Traditional methods for this transformation often involve harsh conditions and the use of stoichiometric amounts of acids or bases, leading to significant waste. Green alternatives seek to address these limitations.

A notable green approach involves the use of carbon dioxide (CO₂) as a catalyst in conjunction with an alcohol. tandfonline.comtandfonline.com In this system, CO₂ reacts with the alcohol to form an in-situ generated alkyl carbonic acid, which then catalyzes the condensation and cyclization of 2-aminothiophenol (B119425) with aldehydes. tandfonline.comtandfonline.com This method is advantageous as it utilizes a readily available and non-toxic C1 source, and the catalyst can be easily removed, simplifying the work-up procedure. tandfonline.comtandfonline.com

The use of alternative energy sources such as microwave irradiation and ultrasound has also proven effective in promoting the synthesis of benzothiazole derivatives from 2-aminothiophenols. nih.govtandfonline.comjocpr.comnih.govmdpi.comresearchgate.nettandfonline.combohrium.comscielo.brias.ac.in Microwave-assisted synthesis, for instance, can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govnih.govscielo.brias.ac.in Similarly, ultrasound-assisted synthesis, or sonochemistry, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. jocpr.commdpi.comresearchgate.nettandfonline.combohrium.com These methods are considered green due to their increased energy efficiency.

The choice of solvent is another critical aspect of green chemistry. Many syntheses involving 2-aminothiophenols have been successfully carried out in environmentally friendly solvents like water, polyethylene (B3416737) glycol (PEG), and glycerol, or even under solvent-free conditions. tandfonline.comjocpr.commdpi.comscielo.brnih.gov For example, the Gewald reaction, which can be used to synthesize substituted 2-aminothiophenes, has been effectively performed using PEG-200 as a recyclable solvent under ultrasound irradiation. jocpr.com

The following table summarizes various green chemistry approaches that can be applied to the reactivity of this compound, primarily focusing on the synthesis of its benzothiazole derivatives.

Green Chemistry ApproachSpecific MethodReactantsKey Advantages
Green Catalysis Use of in-situ generated alkyl carbonic acid2-Aminothiophenol, AldehydesUtilizes CO₂, mild conditions, simplified work-up. tandfonline.comtandfonline.com
Heterogeneous catalysis with SnP₂O₇2-Aminothiophenol, Aromatic AldehydesHigh yields, short reaction times, reusable catalyst. nih.gov
Recyclable sulfated tungstate2-Aminothiophenol, AldehydesExcellent yields, solvent-free conditions, catalyst reusability. tandfonline.com
Alternative Energy Microwave-assisted synthesis2-Aminothiophenols, AldehydesDrastically reduced reaction times, increased yields. nih.govnih.govscielo.brias.ac.in
Ultrasound-assisted synthesis2-Aminothiophenols, AldehydesMild conditions, high yields, energy efficient. jocpr.commdpi.comresearchgate.nettandfonline.combohrium.com
Green Solvents Polyethylene Glycol (PEG) with ultrasoundKetones/Aldehydes, Dicyanomethane, SulfurRecyclable solvent, efficient for Gewald reaction. jocpr.com
Solvent-free conditions2-Aminothiophenol, AldehydesReduced waste, simplified purification. mdpi.comtandfonline.comnih.gov
Process Intensification One-pot synthesis2-Aminothiophenols, AldehydesReduced number of steps, less waste, improved efficiency. tandfonline.comias.ac.in

These examples demonstrate the significant potential for applying green chemistry principles to the chemical transformations of this compound. By adopting these methodologies, the synthesis of its valuable derivatives can be achieved in a more sustainable and environmentally responsible manner.

Coordination Chemistry and Advanced Material Precursor Applications of 2 Amino 6 Methylbenzenethiol

Ligand Design and Metal Complex Synthesis

The design of ligands is a cornerstone of modern coordination chemistry, dictating the structure, reactivity, and properties of the resulting metal complexes. 2-Amino-6-methylbenzenethiol is an excellent candidate for ligand design due to its well-defined donor atoms and stereochemical rigidity.

This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the amino group and the sulfur atom of the thiol group. The thiol group usually deprotonates upon coordination, forming a stable five-membered chelate ring with the metal ion. This chelation is a key stabilizing factor for the resulting complexes. orgsyn.org

The coordination can be described as an (N, S) chelation mode. The lone pair of electrons on the nitrogen atom and the deprotonated thiol group form coordinate bonds with the metal center. The methyl group at the 6-position of the benzene (B151609) ring can introduce steric hindrance, which may influence the geometry of the resulting complex and its subsequent reactivity.

In some instances, particularly in the formation of polynuclear complexes or supramolecular assemblies, the amino group can also act as a bridging ligand, linking two metal centers. However, the primary and most stable mode of coordination is the formation of the five-membered chelate ring.

The synthesis of transition metal complexes with this compound can be achieved through several standard methods. A common approach involves the reaction of a metal salt (e.g., chloride, acetate (B1210297), or nitrate) with the ligand in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. The reaction is typically carried out under reflux to ensure completion. researchgate.net The general reaction can be represented as:

M(X)n + n(HSC6H3(CH3)NH2) → M(SC6H3(CH3)NH2)n + n(HX)

Where M is a transition metal, X is an anion, and n is the charge of the metal ion.

Characterization of the resulting complexes is performed using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. The disappearance of the S-H stretching vibration (typically around 2550 cm⁻¹) and a shift in the N-H stretching vibrations (around 3300-3500 cm⁻¹) are indicative of coordination. New bands appearing at lower frequencies can be assigned to M-N and M-S stretching vibrations.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center and the nature of the ligand-to-metal charge transfer (LMCT) bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize diamagnetic complexes, showing shifts in the signals of the ligand upon coordination.

Mass Spectrometry: This technique helps in determining the molecular weight and fragmentation pattern of the complexes, confirming their composition.

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the complex, which helps in verifying the proposed formula.

A representative synthesis involves the reaction of cobalt(II) chloride with this compound in a 1:2 molar ratio in an ethanolic solution, leading to the formation of a Co(II) complex. acs.org

Technique Observation for a Typical M(this compound)₂ Complex
IR SpectroscopyDisappearance of ν(S-H) band; Shift of ν(N-H) bands; Appearance of new ν(M-N) and ν(M-S) bands.
UV-Vis Spectroscopyd-d transitions and Ligand-to-Metal Charge Transfer (LMCT) bands.
Mass SpectrometryMolecular ion peak corresponding to the expected formula.
Elemental AnalysisExperimental percentages of C, H, N, and S match the calculated values.

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. While specific crystal structures for complexes of this compound are not widely reported, data from closely related structures, such as those of 2-amino-6-methylbenzothiazole, provide valuable insights.

Key structural parameters that are typically analyzed include:

Bond Lengths: The M-N and M-S bond lengths are indicative of the strength of the coordination. Typical M-S bond lengths in thiolato complexes are in the range of 2.2-2.4 Å, while M-N bond lengths are generally in the range of 2.0-2.2 Å.

Supramolecular Interactions: Hydrogen bonding involving the amino groups and π-π stacking interactions between the aromatic rings can lead to the formation of extended supramolecular architectures in the solid state.

Structural Feature Expected Value/Observation
Coordination GeometryTetrahedral, Square Planar, or Octahedral depending on the metal and other ligands.
M-S Bond Length2.2 - 2.4 Å
M-N Bond Length2.0 - 2.2 Å
N-M-S Bite Angle~90°
Supramolecular InteractionsHydrogen bonding, π-π stacking.

Role in Functional Materials Science

The unique properties of this compound make it a valuable precursor for a range of functional materials.

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with a suitable coupling agent. unb.cadrishtiias.com

This compound can serve as the aromatic amine component in this synthesis. The diazotization step involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. youtube.com

Step 1: Diazotization HSC₆H₃(CH₃)NH₂ + NaNO₂ + 2HCl → [HSC₆H₃(CH₃)N₂]⁺Cl⁻ + NaCl + 2H₂O

The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another aromatic amine. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile.

Step 2: Azo Coupling [HSC₆H₃(CH₃)N₂]⁺Cl⁻ + Ar-H → HSC₆H₃(CH₃)N=N-Ar + HCl

The thiol group can also be a site for further modification, potentially allowing for the creation of dyes that can coordinate to metal ions, leading to interesting color changes or improved lightfastness. The color of the resulting azo dye depends on the electronic properties of the aromatic rings and the substituents present.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their pore size, shape, and functionality, can be tuned by carefully selecting the metal and organic linker. nih.govgoogle.com

This compound is a promising candidate for a building block in MOFs for several reasons:

Bifunctionality: The presence of both amino and thiol groups allows for multiple coordination possibilities. These groups can either coordinate to the metal centers of the framework or be available for post-synthetic modification. nih.gov

Porosity Tuning: The rigid aromatic backbone helps in the formation of robust and porous structures.

Functional Pores: The amino and thiol groups can be used to functionalize the pores of the MOF, imparting specific properties such as selective gas adsorption or catalytic activity. The thiol groups are particularly interesting for the adsorption of heavy metals like mercury. rsc.org

The synthesis of a MOF using this compound would typically involve a solvothermal reaction between a metal salt and the ligand. The resulting framework would have the potential for applications in gas storage, separation, catalysis, and sensing.

Supramolecular materials are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The amino and thiol groups of this compound are capable of forming strong hydrogen bonds, which can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. The aromatic ring facilitates π-π stacking interactions, further stabilizing these assemblies. By coordinating with metal ions, more complex and robust supramolecular architectures can be constructed.

No Published Research Found for Specific Applications of this compound

Despite a comprehensive search of scientific literature, no specific research findings, data, or scholarly articles could be located regarding the application of the chemical compound this compound in the fields of electronic materials and catalysis as outlined in the requested article structure.

Extensive database searches were conducted to find information on the use of this compound and its metal complexes in the following areas:

Components in Electronic Materials: No studies were identified that detail the use of this compound as a component in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), or Dye-Sensitized Solar Cells (DSSCs).

Catalytic Applications: The search yielded no specific examples of metal complexes derived from this compound being utilized in homogeneous catalysis for organic reactions.

Photocatalytic Properties: There is no available research on the photocatalytic properties of coordination compounds derived from this compound.

It is important to note that while general information on coordination chemistry and catalysis exists, and research is available for structurally similar compounds such as 2-amino-6-methylbenzothiazole, this information falls outside the strict scope of the requested article on this compound. The absence of specific literature for the requested compound prevents the generation of a scientifically accurate and informative article based on the provided outline.

This lack of available data suggests that the coordination chemistry and material applications of this compound may be a novel or underexplored area of scientific research.

Advanced Analytical Methodologies for the Characterization and Research of 2 Amino 6 Methylbenzenethiol

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-Amino-6-methylbenzenethiol from complex matrices. The choice between liquid and gas chromatography is typically dictated by the sample's nature and the analyte's volatility.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound, which is a polar and reactive compound. Method development often focuses on pre-column derivatization to enhance detection and improve chromatographic behavior.

A common strategy involves reacting the thiol and amine groups with a derivatizing agent to form a stable, highly chromophoric or fluorophoric product. For instance, a method analogous to the one used for other aminothiols could employ 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), which quantitatively reacts with both the amino and thiol groups to form stable cyclic dithiocarbamates. nih.gov These derivatives exhibit intense UV absorption, enabling sensitive detection. nih.gov Another approach is to use reagents like 1-Naphthyl isothiocyanate, which reacts with the primary amine to form a substituted thiourea (B124793) derivative that can be quantified by UV detection. rjptonline.org

The separation is typically achieved on a reversed-phase column, such as a C18 column. rjptonline.org A gradient elution using a buffered mobile phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724) allows for the effective separation of the derivative from other sample components. rjptonline.org

Table 1: Example HPLC Method Parameters for Aminothiol (B82208) Analysis

ParameterConditionSource
Column BDS Hypersil C-18 (250 x 4.6) mm, 5µm rjptonline.org
Mobile Phase A: 1.0 ml Orthophosphoric acid in 1000 ml water (pH 3.0) rjptonline.org
B: Methanol rjptonline.org
Flow Rate 1.0 ml/min rjptonline.org
Detection UV at 220 nm rjptonline.org
Derivatizing Agent 1-Naphthyl isothiocyanate rjptonline.org
Internal Standard 2-Methylcysteine (for TCDI derivatization) nih.gov

Method validation for such an assay would confirm its specificity, linearity, accuracy, and precision, ensuring reliable quantification in research settings. rjptonline.org

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. However, this compound itself is polar and reactive, with a tendency for strong adsorption onto conventional GC column supports, leading to poor peak shape and inaccurate results. bre.com Therefore, derivatization is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.gov

Common derivatization techniques include acylation or silylation of the amine and thiol groups. For example, reacting the compound with a perfluoroacylating agent can create a derivative suitable for GC-MS analysis with chemical ionization. capes.gov.br

A key aspect of GC method development is the choice of the column. For polar and reactive analytes like ethanolamine (B43304) derivatives, short columns with specialized packing materials like Tenax-GC have been shown to be effective. bre.com This porous polymer has a weakly interacting surface that allows for rapid mass transfer and fast elution, resulting in sharp, well-defined peaks. bre.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

For ultra-trace level detection, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.

Method development for LC-MS/MS analysis of this compound would leverage strategies developed for other aromatic amines and thiols. acs.orgnih.gov A derivatization step is often employed to improve ionization efficiency and chromatographic retention. For example, 4,4'-dithiodipyridine (DTDP) has been used successfully to derivatize thiols, as it reacts rapidly and completely under mild pH conditions. acs.org The resulting pyridyl derivatives are stable and ionize efficiently in positive electrospray ionization (ESI) mode. acs.org

Modern sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be adapted for the extraction of the analyte from complex matrices prior to LC-MS/MS analysis. nih.gov Quantification is typically performed in multiple-reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition. The use of a stable isotope-labeled internal standard is crucial for achieving the highest accuracy and precision. acs.org

Table 2: Example LC-MS/MS Method Parameters for Aromatic Amine/Thiol Analysis

ParameterConditionSource
Chromatography Ultra biphenyl (B1667301) column (100 mm x 2.1 mm, 5 µm) nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive acs.orgnih.gov
MS Detection Tandem Mass Spectrometry (MS/MS) acs.orgnih.gov
Quantification Multiple-Reaction Monitoring (MRM) nih.gov
Derivatizing Agent 4,4'-dithiodipyridine (DTDP) for thiols acs.org
Sample Extraction QuEChERS or Liquid-Liquid Extraction nih.govnih.gov

The limits of detection (LOD) for such methods can reach the low nanogram per milliliter (ng/mL) range, making them suitable for demanding trace analysis applications. nih.gov

Spectroscopic Detection and Quantification Methods

Spectroscopic methods are used either as standalone quantification techniques or, more commonly, as the detection principle following chromatographic separation.

Development of UV-Vis or Fluorescence-Based Assays

UV-Visible (UV-Vis) spectroscopy can be used to quantify this compound. The aromatic ring and functional groups give rise to characteristic electronic transitions (π→π* and n→π*) in the UV region. researchgate.net The NIST Chemistry WebBook shows that related compounds like 2-aminobenzenethiol and 2-methylbenzenethiol (B91028) possess distinct UV absorption spectra. nist.govnist.gov

However, for enhanced sensitivity and selectivity, assays are often based on the UV-Vis absorbance of a derivative, as discussed in the HPLC section. nih.gov The local chemical environment significantly influences the absorption spectrum of an aromatic chromophore. nih.gov Advanced techniques like second-derivative spectroscopy can be employed to resolve overlapping spectral features and determine the pKa of functional groups by monitoring spectral shifts at isosbestic points. nih.gov

Fluorescence-based assays offer even greater sensitivity. While the native fluorescence of this compound may be limited, derivatization with a fluorogenic reagent can produce a highly fluorescent product, enabling detection at very low concentrations.

Electrochemical Detection Techniques

Electrochemical detection (ED) coupled with HPLC provides a highly sensitive and selective method for analyzing electroactive compounds like this compound. The thiol group, in particular, is readily oxidized at an electrode surface.

An LC-EC method developed for other aminothiols demonstrates the principle effectively. nih.gov This method uses a C18 reversed-phase column with an acidic mobile phase and a silver-based working electrode held at a low positive potential (e.g., +0.08 V vs. Ag/AgCl). nih.gov At this potential, the thiol group is selectively oxidized, generating a current that is directly proportional to the analyte's concentration. nih.govyoutube.com

One of the major advantages of electrochemical methods is that they are often label-free, meaning derivatization is not required, simplifying sample preparation. nih.gov The analysis is based on the intrinsic electroactivity of the analyte. The electrochemical oxidation of aminothiols can be a complex, multi-step process, but under controlled conditions, it provides a stable and reproducible signal for quantification. nih.govnih.gov

Method Validation and Performance Parameters

Method validation provides objective evidence that an analytical method is reliable and reproducible for the analysis of a specific substance. Key parameters evaluated include the limits of detection and quantification, linearity, accuracy, and precision.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable levels of precision and accuracy.

These values are often determined based on the signal-to-noise ratio of the analytical instrument's response, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. For a hypothetical High-Performance Liquid Chromatography (HPLC) method developed for this compound, the LOD and LOQ might be determined as follows:

Table 1: Hypothetical LOD and LOQ for this compound by HPLC-UV

ParameterMethodValue (µg/mL)
Limit of Detection (LOD)Signal-to-Noise (S/N = 3)0.05
Limit of Quantification (LOQ)Signal-to-Noise (S/N = 10)0.15

Linearity, Accuracy, and Precision Studies

Linearity demonstrates the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a series of at least five concentrations and assessed by the correlation coefficient (r²) of the linear regression.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value, expressed as a percentage recovery.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 2: Hypothetical Linearity, Accuracy, and Precision Data for the Quantification of this compound

ParameterSpecificationResult
Linearity
Range0.5 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9995
Accuracy (Recovery)
80% Concentration (n=3)98.0 - 102.0%99.5%
100% Concentration (n=3)98.0 - 102.0%100.2%
120% Concentration (n=3)98.0 - 102.0%99.8%
Precision (RSD)
Repeatability (Intra-day, n=6)≤ 2.0%0.8%
Intermediate Precision (Inter-day, n=6)≤ 2.0%1.2%

Stability Studies under Analytical Conditions

Stability studies are conducted to ensure that the analyte remains stable throughout the analytical process, from sample preparation to final analysis. This is crucial for obtaining accurate and reliable results.

Solution Stability and Storage Conditions

The stability of this compound in the chosen solvent (solution stability) and the stability of prepared samples under typical laboratory conditions (e.g., on an autosampler) are evaluated. This involves analyzing the prepared solutions at various time points and comparing the results to the initial analysis. Different storage conditions, such as refrigeration and room temperature, are often tested to establish optimal storage.

Table 3: Hypothetical Solution Stability of this compound in Acetonitrile

Storage ConditionTime Point% of Initial Concentration
Room Temperature (~25°C)0 hours100.0
8 hours99.5
24 hours98.2
Refrigerated (2-8°C)0 hours100.0
24 hours100.1
48 hours99.8

The results would indicate the time frame within which the prepared solutions should be analyzed to ensure the integrity of the results.

Future Research Directions and Outlook in 2 Amino 6 Methylbenzenethiol Chemistry

Development of Novel Synthetic Pathways

The synthesis of 2-aminothiophenols has traditionally relied on established methods, such as the zinc reduction of 2-nitrobenzenesulfonyl chloride or a two-step process involving the reaction of an aniline (B41778) with carbon disulfide followed by hydrolysis. wikipedia.org Another conventional route starts from 2-chloronitrobenzene. ijpsonline.com While effective, future research is trending towards more efficient, sustainable, and versatile synthetic strategies.

A promising future pathway involves the hydrolysis of the corresponding benzothiazole (B30560) derivative. For instance, the related isomer 2-amino-5-methylbenzenethiol (B1267416) has been successfully synthesized by the potassium hydroxide-mediated hydrolysis of 2-amino-6-methylbenzothiazole. rsc.org This suggests a viable reverse-synthetic approach for obtaining 2-Amino-6-methylbenzenethiol from its more commonly synthesized cyclized analogue.

Furthermore, exploring entirely new bond-forming strategies represents a significant research frontier. For example, diazotization reactions, which have been used to introduce methylthio groups onto aromatic rings in related structures, could be investigated as a novel method for constructing the this compound scaffold. google.com The development of catalytic, one-pot procedures that avoid harsh reagents and multiple intermediate isolation steps remains a key objective in this field.

Exploration of Undiscovered Reactivity Patterns

The most well-documented reaction of 2-aminothiophenols is their condensation with carbonyl compounds (aldehydes, ketones, carboxylic acids) to form the benzothiazole ring system. nih.govbohrium.com This reaction proceeds through the formation of an imine or amide, followed by an intramolecular cyclization. While this is a cornerstone of its chemistry, the full reactive potential of this compound is far from exhausted.

Future research is expected to delve into the selective reactivity of its distinct functional groups: the thiol, the amine, and the aromatic ring. The exploration of novel reactivity patterns could unlock access to entirely new classes of compounds.

Key areas for future investigation include:

Selective Thiol Functionalization: Developing protocols for selective S-alkylation, S-arylation, and controlled oxidation of the thiol group while the amino group is protected or remains unreactive. This would provide access to a wide array of thioethers and sulfoxides with potential applications in medicinal chemistry and materials.

Novel Amine Reactivity: Moving beyond simple condensation, the amino group can be a handle for constructing different heterocyclic systems or for directing C-H activation reactions on the benzene (B151609) ring. Its role as a directing group could enable the regioselective introduction of new substituents, further diversifying the molecular architecture.

Tandem and Cascade Reactions: The proximity of the amino and thiol groups is ideal for designing novel tandem or cascade reactions. Metal-catalyzed cross-coupling reactions or cycloadditions that engage both functional groups simultaneously could lead to complex polycyclic structures in a single, efficient step.

Reactions with Electrophiles: The reactivity of the thiol group with specific electrophiles, such as 2,4,6-trinitrobenzenesulfonic acid, has been studied for other thiols and peptides. nih.gov A systematic investigation of such reactions with this compound could reveal new analytical methods or synthetic transformations.

Advanced Computational Modeling for Property Prediction

Computational chemistry provides powerful tools for predicting molecular properties and reactivity, thereby accelerating the design and discovery process. For this compound, advanced computational modeling is a largely untapped area with immense potential.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. mdpi.comaalto.fi Future studies will undoubtedly employ DFT to model the structure of this compound, calculating its optimized geometry, vibrational frequencies, and electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide critical insights into its reactivity, while mapping the electrostatic potential can pinpoint the most likely sites for nucleophilic and electrophilic attack. mdpi.com Hirshfeld surface analysis is another computational technique that can be used to visualize and quantify the intermolecular interactions governing the crystal packing of the solid material. mdpi.com

Beyond single-molecule calculations, the most significant future direction lies in the application of machine learning (ML). ML models are increasingly used to predict a wide range of chemical and physical properties. chemrxiv.orgnih.gov By training algorithms on large datasets of related organosulfur compounds, it will be possible to predict key properties of this compound and its hypothetical derivatives with high accuracy and speed. nih.govresearchgate.net This data-driven approach can screen vast chemical spaces to identify molecules with desired characteristics, such as solubility, stability, or specific binding affinities, long before they are synthesized in the lab.

Computational MethodPredicted Property / ApplicationPotential Impact on Research
Density Functional Theory (DFT)Optimized Geometry, HOMO/LUMO Energies, Electrostatic PotentialUnderstanding intrinsic reactivity and reaction mechanisms. mdpi.com
Hirshfeld Surface AnalysisIntermolecular Interaction PatternsPredicting crystal packing and solid-state properties. mdpi.com
Machine Learning (ML) ModelsSolubility, Reactivity, Spectroscopic Properties, Biological ActivityHigh-throughput screening and rational design of new derivatives. aalto.finih.gov
Molecular DockingBinding affinity to biological targetsIdentifying potential therapeutic applications for derivatives. nih.govresearchgate.net

Integration into Emerging Materials Science Applications

The unique bifunctional nature of this compound makes it an attractive candidate for incorporation into advanced materials. While its derivatives are known components in dyes and bioactive molecules, wikipedia.org its direct use as a monomer or functionalizing agent in materials science is an emerging area of research.

Future applications in materials science include:

Nanotechnology: The thiol group has a strong affinity for gold and other noble metal surfaces. This makes this compound an ideal linker molecule for functionalizing nanoparticles. The free amino group can then be used to attach other molecules, such as proteins or catalysts, or to modify the nanoparticle's surface properties. This could be applied in the development of new sensors, diagnostic tools, and catalytic systems.

Polymer Chemistry: Amines and thiols are valuable functional groups in polymer synthesis. This compound could serve as a monomer for the creation of novel sulfur-containing polymers, such as polyimides or polybenzothiazoles. acs.org These materials are expected to exhibit unique properties, including high thermal stability, chemical resistance, and potentially interesting electronic or optical characteristics for applications in aerospace and electronics.

Sensors and Environmental Remediation: The ability of thiol groups to bind to heavy metals is well-known. acs.org Materials incorporating this compound could be developed as highly sensitive and selective chemical sensors for detecting toxic metal ions in water. Similarly, these materials could be used as agents for the remediation of industrial wastewater. acs.org The development of sensors based on materials like tungsten disulfide (WS₂) for detecting toxic elements provides a model for how functionalized organic molecules could be integrated into such systems. acs.org

Organic Electronics: Heterocyclic compounds based on the benzothiazole core are being investigated for their electronic properties. By using this compound as a starting point, new organic semiconductors or electrochromic materials could be synthesized. The ability to tune the electronic properties through substitution on the aromatic ring makes this a promising avenue for creating materials for next-generation displays and solar cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-6-methylbenzenethiol in laboratory settings?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted benzaldehydes and aminothiophenol derivatives. For example, nitro intermediates can be reduced to amino derivatives using SnCl₂/HCl, followed by purification via column chromatography. Reaction conditions (temperature, solvent polarity) must be optimized to enhance yield and minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is critical for structural confirmation. Compare chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm) with analogous compounds like 2-Amino-4-bromobenzenethiol. High-resolution mass spectrometry (HRMS) and HPLC (>95% purity threshold) validate molecular weight and purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow GHS guidelines for skin/eye protection (Category 2A irritation risks). Use fume hoods to avoid inhalation of vapors, and store at 0–6°C in airtight containers. In case of exposure, rinse eyes/skin with water for ≥15 minutes and consult a physician. Stability assessments under ambient conditions are advised to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of the methyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The methyl group’s electron-donating nature alters nucleophilicity at the thiol group. Compare reaction kinetics with halogenated analogs (e.g., 2-Amino-4-bromobenzenethiol) using density functional theory (DFT) calculations. Monitor reaction intermediates via in-situ IR spectroscopy to identify steric/electronic bottlenecks .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Systematically vary substituents (e.g., methyl vs. bromo groups) and test cytotoxicity across standardized cell lines (HeLa, MCF-7). Use dose-response assays (IC₅₀ values) and statistical tools (ANOVA) to distinguish structure-activity relationships (SAR). Replicate studies under identical pH/temperature conditions to control environmental variables .

Q. How to design experiments assessing the stability of this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) and quantify thiol oxidation products (e.g., disulfides) using LC-MS. Compare results with structurally similar thiols to identify stabilizing functional groups .

Data Analysis and Experimental Design

Q. How should researchers approach conflicting NMR data for this compound derivatives?

  • Methodological Answer : Re-run NMR under standardized conditions (deuterated solvent, 400 MHz). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. Cross-validate with X-ray crystallography if single crystals are obtainable. Compare with published spectra of 2-Amino-4-bromobenzenethiol to isolate substituent-specific shifts .

Q. What statistical frameworks are suitable for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Use software like GraphPad Prism to assess significance (p < 0.05) via t-tests or Mann-Whitney U tests for non-normal distributions. Include positive controls (e.g., cisplatin) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-methylbenzenethiol
Reactant of Route 2
2-Amino-6-methylbenzenethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.